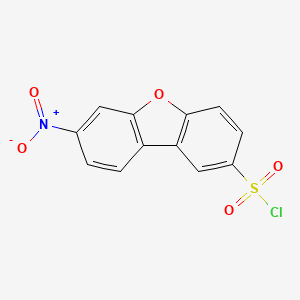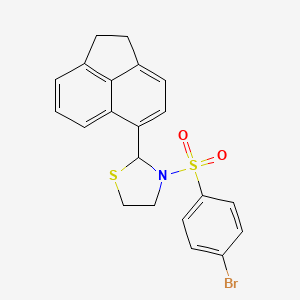
3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine, also known as BPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPT is a thiazolidine derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine is not fully understood. However, it has been reported that 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB). 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine has been shown to inhibit the formation of amyloid-beta peptides by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine has been found to have several biochemical and physiological effects. It has been reported that 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine has also been found to have anticancer effects by inducing apoptosis in cancer cells. Furthermore, 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine has shown potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the formation of amyloid-beta peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine for lab experiments include its high yield of synthesis, its potential applications in various fields of scientific research, and its relatively low toxicity. However, the limitations of 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine for lab experiments include its limited solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several future directions for the research on 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine. One potential direction is to investigate the potential of 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease. Another potential direction is to investigate the potential of 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine and to optimize its synthesis method to increase its yield and stability.
Métodos De Síntesis
There are several methods to synthesize 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine, including the reaction of 4-bromobenzenesulfonyl chloride with 5-acetyl-1,2-dihydroacenaphthene-1,2-dione followed by the reaction with thiosemicarbazide. Another method involves the reaction of 4-bromobenzenesulfonyl chloride with 5-acetyl-1,2-dihydroacenaphthene-1,2-dione followed by the reaction with thiosemicarbazide in the presence of triethylamine. The yield of 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine synthesis using these methods is relatively high.
Aplicaciones Científicas De Investigación
3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine has been found to have potential applications in various fields of scientific research. It has been reported that 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine has also been found to have anticancer activity by inducing apoptosis in cancer cells. Furthermore, 3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine has shown potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the formation of amyloid-beta peptides.
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2S2/c22-16-7-9-17(10-8-16)27(24,25)23-12-13-26-21(23)19-11-6-15-5-4-14-2-1-3-18(19)20(14)15/h1-3,6-11,21H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAWLLLQBUVPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)S(=O)(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Bromophenyl)sulfonyl)-2-(1,2-dihydroacenaphthylen-5-yl)thiazolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid](/img/structure/B2820640.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820641.png)
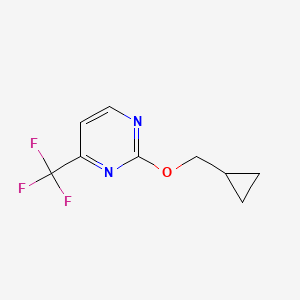


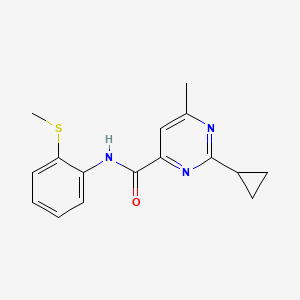


![[(3S)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2820652.png)
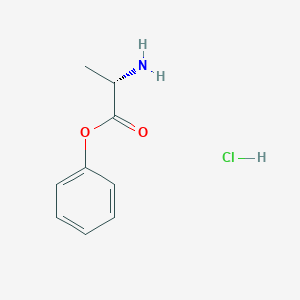
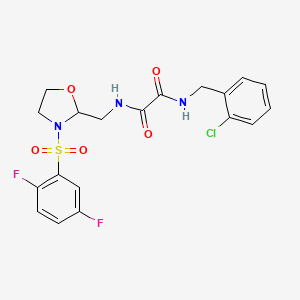
![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/no-structure.png)

